molecular formula C14H14N2O B8754730 2-phenyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

2-phenyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Cat. No.: B8754730
M. Wt: 226.27 g/mol
InChI Key: UICMJIZPQLNBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound with a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the phenyl group and the tetrahydroquinazolinone moiety contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired product. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones, tetrahydroquinazolines, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both the phenyl group and the tetrahydroquinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H14N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,16,17)

InChI Key

UICMJIZPQLNBRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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